![molecular formula C12H10F3N3O B14066193 5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide CAS No. 101708-03-6](/img/structure/B14066193.png)
5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is an organic compound belonging to the class of trifluoromethylbenzenes This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves the reaction of 4-(trifluoromethyl)aniline with 5-methyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Studied for its potential use in the treatment of diseases such as rheumatoid arthritis.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydroorotate dehydrogenase, which plays a crucial role in pyrimidine synthesis . By inhibiting this enzyme, the compound can exert anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Leflunomide: 5-Methyl-N-[4-(trifluoromethyl)phenyl]-isoxazole-4-carboxamide.
Fluridone: 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4-pyridone.
Uniqueness
5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific structural features, such as the presence of both a pyrazole ring and a trifluoromethyl group
Propriétés
Numéro CAS |
101708-03-6 |
|---|---|
Formule moléculaire |
C12H10F3N3O |
Poids moléculaire |
269.22 g/mol |
Nom IUPAC |
5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10F3N3O/c1-7-6-10(18-17-7)11(19)16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,19)(H,17,18) |
Clé InChI |
TWHFXPYYNZKSMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14066118.png)

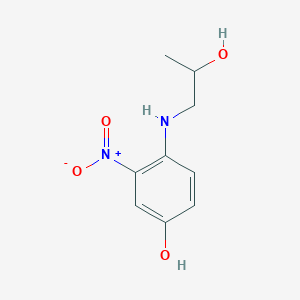


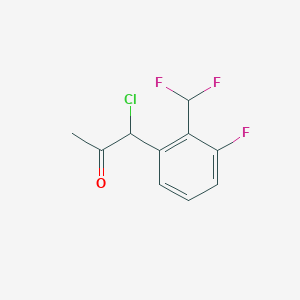
![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14066152.png)
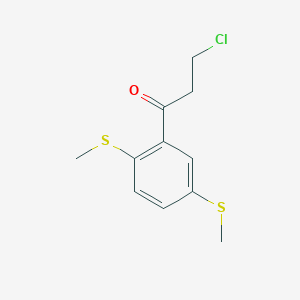
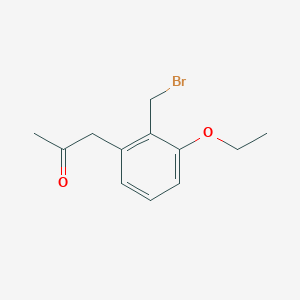
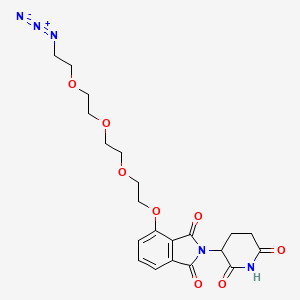

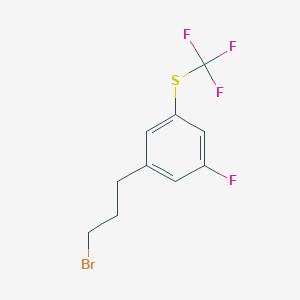
![4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B14066184.png)
